tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride
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Overview
Description
tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by its tert-butyl ester group, amino functionality, and spirocyclic framework, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic structure.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the spirocyclic intermediate with an appropriate amine source under controlled conditions.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction. This involves reacting the carboxylic acid functionality of the intermediate with tert-butyl alcohol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acid.
Scientific Research Applications
tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of spirocyclic compounds.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can provide steric hindrance, affecting the compound’s binding affinity and selectivity. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
Uniqueness
tert-butyl2-amino-8-azaspiro[45]decane-8-carboxylatehydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and ester functionalities
Properties
IUPAC Name |
tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14;/h11H,4-10,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWYDZZTDLBDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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